Magnesium hydroxynaphthoate

Description

BenchChem offers high-quality Magnesium hydroxynaphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium hydroxynaphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

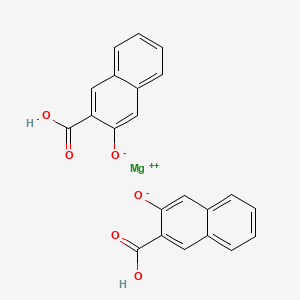

Structure

3D Structure of Parent

Properties

CAS No. |

65756-94-7 |

|---|---|

Molecular Formula |

C22H14MgO6 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

magnesium;3-carboxynaphthalen-2-olate |

InChI |

InChI=1S/2C11H8O3.Mg/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h2*1-6,12H,(H,13,14);/q;;+2/p-2 |

InChI Key |

HDGZVUGGOOMFHA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Hydroxynaphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical characterization of magnesium hydroxynaphthoate. Magnesium salts of active pharmaceutical ingredients are of significant interest in drug development for their potential to modify solubility, stability, and bioavailability. This document outlines a detailed protocol for the synthesis of magnesium 3-hydroxy-2-naphthoate from commercially available precursors. Furthermore, it details the standard analytical techniques for its characterization, including Fourier-Transform Infrared (FTIR) Spectroscopy, Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD). All quantitative data are presented in structured tables, and workflows are visualized using process diagrams to ensure clarity and reproducibility for researchers in medicinal chemistry and materials science.

Synthesis of Magnesium 3-Hydroxy-2-Naphthoate

The synthesis of magnesium hydroxynaphthoate is typically achieved through a straightforward acid-base reaction or salt metathesis. The following protocol describes the preparation from 3-hydroxy-2-naphthoic acid and a suitable magnesium salt, such as magnesium hydroxide. The reaction involves the deprotonation of the carboxylic acid and hydroxyl groups of the naphthoic acid by the magnesium salt to form the magnesium complex. The molecular formula for magnesium 3-hydroxy-2-naphthoate is (C₁₁H₇O₃)₂Mg[1].

Experimental Protocol: Synthesis

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3.76 g (20 mmol) of 3-hydroxy-2-naphthoic acid in 100 mL of absolute ethanol. Heat the mixture gently to 60°C to ensure complete dissolution.

-

Reaction: To the stirred solution, add 0.58 g (10 mmol) of magnesium hydroxide powder portion-wise over 15 minutes.

-

Reflux: Heat the resulting suspension to reflux (approximately 78°C for ethanol) and maintain for 4 hours. The reaction progress can be monitored by the dissolution of the magnesium hydroxide.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 20 mL portions of cold ethanol to remove any unreacted starting material, followed by one 20 mL portion of diethyl ether to aid in drying.

-

Drying: Dry the purified white to off-white powder in a vacuum oven at 80°C for 12 hours to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of magnesium hydroxynaphthoate.

Quantitative Synthesis Data

| Parameter | Value |

| Reactant 1 | 3-Hydroxy-2-Naphthoic Acid |

| Mass of Reactant 1 | 3.76 g (20 mmol) |

| Reactant 2 | Magnesium Hydroxide |

| Mass of Reactant 2 | 0.58 g (10 mmol) |

| Solvent | Absolute Ethanol |

| Volume of Solvent | 100 mL |

| Reaction Temperature | ~78°C (Reflux) |

| Reaction Time | 4 hours |

| Theoretical Yield | 3.99 g |

| Actual Yield | (To be determined experimentally) |

| Appearance | White to off-white powder |

Physicochemical Characterization

A thorough characterization is essential to confirm the identity, purity, and stability of the synthesized magnesium hydroxynaphthoate. The following sections detail the standard analytical methods employed for this purpose.

Characterization Workflow Diagram

References

Physicochemical Properties of Magnesium Hydroxynaphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hydroxynaphthoate, the magnesium salt of 3-hydroxy-2-naphthoic acid, is a compound of interest in pharmaceutical development due to the biological significance of both the magnesium cation and the hydroxynaphthoate moiety. A thorough understanding of its physicochemical properties is fundamental for formulation development, bioavailability assessment, and ensuring product quality and stability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of magnesium hydroxynaphthoate and its parent compound, 3-hydroxy-2-naphthoic acid. Where experimental data for the magnesium salt is not publicly available, this guide outlines the standard experimental protocols for their determination.

Chemical Identity

| Property | Magnesium Hydroxynaphthoate | 3-Hydroxy-2-naphthoic Acid |

| Chemical Name | Magnesium 3-hydroxy-2-naphthoate | 3-Hydroxynaphthalene-2-carboxylic acid[1] |

| Synonyms | Regacholyl[1] | BON acid, β-Hydroxynaphthoic acid[2] |

| Molecular Formula | 2C₁₁H₇O₃.Mg | C₁₁H₈O₃[1] |

| Molecular Weight | 398.65 g/mol | 188.18 g/mol [1] |

| CAS Number | 65756-94-7 | 92-70-6[1] |

| Chemical Structure | [Mg²⁺] [⁻OOC-C₁₀H₆-OH]₂ | HOOC-C₁₀H₆-OH |

Physicochemical Properties

| Property | Magnesium Hydroxynaphthoate | 3-Hydroxy-2-naphthoic Acid |

| Melting Point | Data not available | 222-223 °C[1] |

| Solubility | Data not available | Practically insoluble in cold water; slightly soluble in hot water; soluble in alkaline solutions, benzene, chloroform, alcohol, and ether.[1] |

| pKa | Data not available | 2.79[3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are general and may require optimization for the specific analysis of magnesium hydroxynaphthoate.

Melting Point Determination (Capillary Method)

This method is suitable for powdered substances and is a standard pharmacopeial method.[4]

Apparatus:

-

Melting point apparatus (liquid bath or metal block based)[4]

-

Glass capillary tubes (sealed at one end)[4]

-

Thermometer with appropriate range and accuracy[4]

-

Mortar and pestle[4]

Procedure:

-

Sample Preparation: The sample should be a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.[4][5]

-

Capillary Loading: Introduce the powdered sample into a capillary tube and pack it to a height of approximately 2-4 mm by tapping the sealed end on a hard surface.

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 10°C/minute) until the temperature is about 30°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.[6]

-

Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

-

Solubility Determination for Sparingly Soluble Salts

Given that 3-hydroxy-2-naphthoic acid is practically insoluble in water, its magnesium salt is also expected to have low aqueous solubility. The following protocol outlines a general method for determining the solubility of sparingly soluble compounds.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Equilibrium Saturation:

-

Add an excess amount of magnesium hydroxynaphthoate to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed container.

-

Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solids. A syringe filter with a pore size of 0.45 µm or smaller is recommended. .

-

-

Quantification:

-

Dilute the filtered, saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring the absorbance at the λmax of the hydroxynaphthoate anion, or HPLC).

-

Calculate the concentration of the saturated solution, which represents the solubility of the compound.

-

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.[7]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of magnesium hydroxynaphthoate and dissolve it in a suitable solvent. Due to its expected low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

The final concentration should be sufficient for accurate pH measurement, typically in the range of 1-10 mM.

-

-

Titration:

-

Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette.

-

Begin stirring the solution.

-

Incrementally add the titrant (strong acid or strong base) from the burette and record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. For a salt of a weak acid and a strong base, titration with a strong acid will allow for the determination of the pKa of the conjugate acid. The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the buffer region on the titration curve.

-

Visualizations

The following diagrams illustrate the logical workflow for characterizing the physicochemical properties of a new chemical entity and the synthesis of the parent compound.

Caption: Experimental workflow for the physicochemical characterization of magnesium hydroxynaphthoate.

Caption: Synthesis pathway for magnesium hydroxynaphthoate from 2-naphthol.

References

- 1. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]

- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. thinksrs.com [thinksrs.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uspbpep.com [uspbpep.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Technical Guide: Crystal Structure Analysis of Magnesium Hydroxynaphthoate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the methodologies required for the crystal structure analysis of magnesium hydroxynaphthoate. While a definitive crystal structure for this specific salt is not publicly available, this guide outlines the necessary experimental and computational protocols to determine it, drawing upon established crystallographic techniques.

Introduction

Magnesium hydroxynaphthoate, the magnesium salt of 3-hydroxy-2-naphthoic acid, is a compound of interest in pharmaceutical development.[1] A thorough understanding of its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline materials, providing precise information on molecular geometry, intermolecular interactions, and packing arrangements.[2][3][4] This guide details the workflow for the synthesis, crystallization, and structural determination of magnesium hydroxynaphthoate.

Synthesis and Crystal Growth

The initial and often most challenging step in crystal structure analysis is the preparation of high-quality single crystals.[3][5]

Proposed Synthesis of Magnesium Hydroxynaphthoate

A plausible route for the synthesis of magnesium hydroxynaphthoate involves the reaction of 3-hydroxy-2-naphthoic acid with a suitable magnesium salt, such as magnesium sulfate or magnesium chloride, in an appropriate solvent.

Experimental Protocol:

-

Dissolution: Dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent like ethanol or a mixture of ethanol and water.

-

Addition of Base: Slowly add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, to deprotonate the carboxylic acid and hydroxyl groups of the 3-hydroxy-2-naphthoic acid.

-

Addition of Magnesium Salt: While stirring, add an aqueous solution of a magnesium salt (e.g., MgSO₄ or MgCl₂) to the reaction mixture.

-

Precipitation: The magnesium hydroxynaphthoate salt should precipitate out of the solution.

-

Isolation and Purification: The precipitate can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under a vacuum.

Single Crystal Growth

Obtaining crystals of sufficient size and quality for X-ray diffraction is paramount.[3] Several techniques can be employed:

-

Slow Evaporation: A saturated solution of magnesium hydroxynaphthoate is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent will ideally lead to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less-soluble solvent slowly diffuses into the concentrated solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can induce the formation of crystals.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.[2][6]

Experimental Protocol for Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[7]

-

X-ray Source: The crystal is placed in a focused beam of monochromatic X-rays.[3][8]

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[9] A complete dataset is collected by rotating the crystal through a range of angles.

Structure Determination and Refinement

The collected diffraction data is then used to determine the crystal structure.

Logical Workflow:

-

Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This step also involves determining the unit cell parameters and the space group of the crystal.[7]

-

Structure Solution: The "phase problem" is solved to obtain an initial electron density map. Common methods for this include direct methods and Patterson methods.[9]

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction data.[9]

Anticipated Structural Features of the Hydroxynaphthoate Ligand

While the crystal structure of magnesium hydroxynaphthoate is undetermined, the structure of its organic component, 3-hydroxy-2-naphthoic acid, is known.[10][11] The molecular structure consists of a naphthalene core with a carboxylic acid group at the 2-position and a hydroxyl group at the 3-position.[12] In the magnesium salt, the magnesium ion would likely coordinate to the oxygen atoms of the carboxylate and possibly the hydroxyl group of the hydroxynaphthoate ligands.

Due to the lack of specific experimental data for magnesium hydroxynaphthoate in the search results, a quantitative data table cannot be generated.

Visualizing the Workflow

The overall process for determining the crystal structure of magnesium hydroxynaphthoate can be visualized as follows:

Caption: Workflow for Crystal Structure Analysis.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. news-medical.net [news-medical.net]

- 7. academic.oup.com [academic.oup.com]

- 8. sciencevivid.com [sciencevivid.com]

- 9. fiveable.me [fiveable.me]

- 10. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Naphthalenecarboxylic acid, 3-hydroxy- [webbook.nist.gov]

Spectroscopic Characterization of Magnesium Hydroxynaphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize magnesium hydroxynaphthoate. The focus is on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document offers detailed experimental protocols and data interpretation to aid in the analysis of this compound, which is relevant in various pharmaceutical applications.

Introduction to Magnesium Hydroxynaphthoate

Magnesium hydroxynaphthoate is a salt consisting of a magnesium cation (Mg²⁺) and two hydroxynaphthoate anions. The hydroxynaphthoate moiety can exist as different isomers, with 1-hydroxy-2-naphthoate and 3-hydroxy-2-naphthoate being common examples. The parent molecule, 3-hydroxy-2-naphthoic acid, is a precursor in the synthesis of some azo dyes and pigments.[1] The magnesium salt has the chemical formula C₂₂H₁₄MgO₆ and a molecular weight of approximately 398.65 g/mol .[2][3] Spectroscopic analysis is crucial for confirming the identity, purity, and structural features of magnesium hydroxynaphthoate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores.[4][5] The naphthoate group in magnesium hydroxynaphthoate contains an extended π-electron system, which gives rise to characteristic absorption bands in the UV-Vis region.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of magnesium hydroxynaphthoate is expected to be dominated by the absorptions of the hydroxynaphthoate anion. The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the specific isomer present.

| Electronic Transition | Expected λ_max (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (Naphthalene ring) | 220 - 250 | 10,000 - 100,000 |

| n → π* (Carbonyl group) | 280 - 350 | 1,000 - 10,000 |

Note: These are estimated values based on related naphthalene derivatives. Actual values may vary.

Experimental Protocol for UV-Vis Spectroscopy

A UV-Vis spectrum of magnesium hydroxynaphthoate can be obtained using a standard double-beam spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of magnesium hydroxynaphthoate in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Instrument Setup: Place the blank cuvette in the reference beam of the spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with the blank to subtract the solvent's absorbance.

-

Sample Measurement: Replace the blank with the cuvette containing the magnesium hydroxynaphthoate solution and record the UV-Vis spectrum, typically from 200 to 800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Data

The IR spectrum of magnesium hydroxynaphthoate will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The coordination of the carboxylate and hydroxyl groups to the magnesium ion can cause shifts in their characteristic frequencies compared to the free acid.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (carboxylate) | Asymmetric Stretching | 1550 - 1610 |

| C=O (carboxylate) | Symmetric Stretching | 1380 - 1420 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (hydroxyl) | Stretching | 1200 - 1300 |

Experimental Protocol for IR Spectroscopy

An IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Sample Preparation: A small amount of the solid magnesium hydroxynaphthoate powder is placed directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean before sample placement.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.[6] For magnesium hydroxynaphthoate, NMR can be used to determine the structure of the organic anion and to probe the coordination environment of the magnesium ion.

Expected NMR Spectral Data

The ¹H and ¹³C NMR spectra will show signals corresponding to the different hydrogen and carbon atoms in the hydroxynaphthoate ligand. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the hydroxyl and carboxylate groups.

¹H NMR (in a suitable deuterated solvent like DMSO-d₆):

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Doublet, Triplet |

| Hydroxyl Proton | 9.0 - 11.0 | Singlet (broad) |

¹³C NMR (in a suitable deuterated solvent like DMSO-d₆):

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylate Carbon | 165 - 175 |

| Aromatic Carbons | 110 - 150 |

| Carbon bearing -OH | 150 - 160 |

Note: These are approximate chemical shift ranges. The exact values depend on the isomer and the solvent used.

Experimental Protocol for NMR Spectroscopy

NMR spectra are acquired using a high-field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of magnesium hydroxynaphthoate in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube containing the sample is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans may be required to obtain a good signal-to-noise ratio.

-

Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to assign the signals to the respective nuclei in the molecule.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of magnesium hydroxynaphthoate.

Caption: Experimental workflow for the spectroscopic analysis of magnesium hydroxynaphthoate.

This comprehensive approach, utilizing multiple spectroscopic techniques, allows for a thorough characterization of magnesium hydroxynaphthoate, which is essential for its application in research and drug development. The data obtained from these analyses provide critical insights into the compound's electronic structure, functional group composition, and detailed molecular architecture.

References

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. molcore.com [molcore.com]

- 4. ejournal.upi.edu [ejournal.upi.edu]

- 5. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds | Pratiwi | Indonesian Journal of Educational Research and Technology [ejournal.upi.edu]

- 6. edu.rsc.org [edu.rsc.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Magnesium Hydroxynaphthoate and Its Analogs

Disclaimer: As of October 2025, a thorough review of scientific literature reveals a notable absence of specific studies on the thermal stability and decomposition of magnesium hydroxynaphthoate. This guide, therefore, provides a comprehensive analysis based on the thermal behavior of analogous magnesium compounds, namely magnesium carboxylates with aliphatic and aromatic structures, as well as magnesium hydroxide. This information is intended to offer a predictive framework for researchers, scientists, and drug development professionals.

Introduction

Magnesium salts of organic acids are crucial in various fields, including pharmaceuticals and materials science. Their thermal stability is a critical parameter influencing their shelf-life, processing conditions, and degradation pathways. While data on magnesium hydroxynaphthoate is not available, examining its constituent-related analogs—magnesium hydroxide and magnesium salts of other carboxylic acids—provides a solid foundation for understanding its likely thermal decomposition characteristics.

Predicted Thermal Decomposition Pathway of Magnesium Hydroxynaphthoate

Based on the decomposition patterns of analogous magnesium carboxylates, the thermal decomposition of magnesium hydroxynaphthoate is anticipated to proceed through a multi-stage process, likely involving:

-

Dehydration: Initial weight loss corresponding to the removal of water of hydration.

-

Decomposition of the Anhydrous Salt: Subsequent decomposition of the anhydrous salt into intermediate products.

-

Final Decomposition to Magnesium Oxide: The ultimate breakdown to form the stable residue, magnesium oxide (MgO).

The presence of the hydroxyl group on the naphthoate moiety may influence the decomposition temperature and the nature of the evolved gaseous products compared to non-hydroxylated aromatic carboxylates.

Thermal Decomposition of Analogous Magnesium Compounds

To substantiate the predicted behavior of magnesium hydroxynaphthoate, this section details the thermal decomposition of relevant magnesium compounds for which experimental data is available.

Magnesium Hydroxide

Magnesium hydroxide serves as a baseline for understanding the final stages of decomposition of many magnesium salts. Its thermal decomposition is a single-step process:

Mg(OH)₂ → MgO + H₂O

Aliphatic Magnesium Carboxylates

Magnesium acetate is a well-studied example of an aliphatic magnesium carboxylate. Its decomposition is a multi-step process.

Aromatic Magnesium Carboxylates

Magnesium salts of aromatic carboxylic acids, such as magnesium salicylate and magnesium phthalate, are closer structural analogs to magnesium hydroxynaphthoate.

Table 1: Summary of Thermal Decomposition Data for Magnesium Hydroxide

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |

| Dehydroxylation | 300 - 480[1] | Theoretical: 30.9 | H₂O | MgO |

Table 2: Summary of Thermal Decomposition Data for Magnesium Acetate Tetrahydrate

| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Intermediate/Residue |

| Dehydration | Not specified | H₂O | Anhydrous Magnesium Acetate |

| Decomposition to Oxalate | 300 - 400 | Not specified | Magnesium Oxalate |

| Decomposition to Carbonate | 300 - 400 | Not specified | Magnesium Carbonate |

| Decomposition to Oxide | > 400 | CO₂ | MgO |

Note: Specific temperature ranges and mass loss percentages for each stage of magnesium acetate decomposition were not fully detailed in the provided search results.

Table 3: Summary of Thermal Decomposition Data for Aromatic Magnesium Carboxylates

| Compound | Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Residue |

| Magnesium Salicylate | Dehydration & Decomposition | Not specified | Not specified | Not specified |

| Magnesium Phthalate Dihydrate | Dehydration | < 350 | H₂O | Anhydrous Magnesium Phthalate |

| Decomposition of Anhydrous Salt | 350 - 500+ | CO₂, Anthraquinone, Benzophenone | MgO |

Note: The available search results confirm the study of these compounds but lack detailed, quantitative TGA data for a comprehensive table.

Experimental Protocols

The following sections describe generalized experimental methodologies for the thermal analysis of magnesium salts, based on common practices found in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of the magnesium salt.

Apparatus: A thermogravimetric analyzer coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor. Evolved gas analysis can be performed by interfacing the TGA with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Typical Procedure:

-

A sample of the magnesium salt (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative side reactions.

-

The mass of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as dehydration and decomposition.

Apparatus: A differential scanning calorimeter.

Typical Procedure:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.

Mandatory Visualizations

Caption: A generalized workflow for the thermal analysis of a magnesium salt.

Caption: A proposed decomposition pathway for a generic hydrated magnesium carboxylate.

Conclusion

While direct experimental data on the thermal stability and decomposition of magnesium hydroxynaphthoate is currently unavailable, a robust predictive framework can be established by analyzing its analogous compounds. The decomposition is expected to be a multi-stage process initiated by dehydration, followed by the decomposition of the organic moiety, and culminating in the formation of magnesium oxide. The provided experimental protocols and workflows offer a standardized approach for researchers to investigate the thermal properties of this and other novel magnesium salts. Further experimental studies are warranted to elucidate the precise decomposition mechanism and kinetics of magnesium hydroxynaphthoate.

References

Solubility Profile of Magnesium Hydroxynaphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of magnesium hydroxynaphthoate. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document outlines a robust framework for its solubility determination. The guide infers potential solubility based on the known properties of its parent acid, 3-hydroxy-2-naphthoic acid, and general principles of magnesium salt solubility. Furthermore, it provides detailed experimental protocols for accurately measuring the solubility of magnesium hydroxynaphthoate in a range of aqueous and organic solvents. This includes a standardized equilibrium solubility testing workflow, which is also presented visually through a Graphviz diagram. This guide is intended to be a valuable resource for researchers and formulation scientists working with this compound.

Introduction

Organic salts of magnesium generally exhibit greater solubility in organic solvents and are often more bioavailable than their inorganic counterparts. The solubility of the parent molecule, 3-hydroxy-2-naphthoic acid, provides valuable clues. It is known to be practically insoluble in cold water but shows some solubility in hot water.[1] Crucially, it is soluble in common organic solvents such as benzene, chloroform, and is freely soluble in ethanol and ether.[1] It is also soluble in alkaline solutions.[1] A calculated water solubility for the undissociated acid is 474 mg/L; however, with a pKa of 2.8, it will be ionized at a neutral pH.[2]

Inferred Solubility Profile

Based on the characteristics of 3-hydroxy-2-naphthoic acid and the general behavior of magnesium's organic salts, the following solubility profile for magnesium hydroxynaphthoate can be anticipated:

-

Aqueous Solubility: The aqueous solubility is expected to be low, similar to other magnesium salts of organic acids. The pH of the aqueous medium will likely have a significant impact on solubility.

-

Organic Solubility: Given that the parent acid is soluble in several organic solvents, it is probable that magnesium hydroxynaphthoate will also exhibit solubility in a range of organic solvents, particularly polar organic solvents.

-

Co-solvent Systems: The solubility in aqueous solutions may be enhanced by the addition of co-solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for magnesium hydroxynaphthoate, a standardized experimental protocol is essential. The following is a detailed methodology based on the equilibrium shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

Magnesium hydroxynaphthoate (high purity)

-

Selected solvents (e.g., water, phosphate buffer pH 6.8, 0.1 N HCl, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of magnesium hydroxynaphthoate to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of magnesium hydroxynaphthoate in the diluted samples using a validated HPLC method or another suitable analytical technique.

-

-

Data Analysis:

-

Calculate the solubility of magnesium hydroxynaphthoate in each solvent based on the measured concentration and the dilution factor. Report the results in units such as mg/mL or mol/L.

-

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table to facilitate easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| 0.1 N HCl | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer (pH 6.8) | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| Water | 37 | [Experimental Value] | [Calculated Value] |

| 0.1 N HCl | 37 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer (pH 6.8) | 37 | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of magnesium hydroxynaphthoate.

Caption: Experimental workflow for determining the solubility of magnesium hydroxynaphthoate.

Conclusion

While direct, quantitative solubility data for magnesium hydroxynaphthoate is currently lacking in the public domain, this technical guide provides a comprehensive framework for its determination. By understanding the properties of the parent acid and employing the detailed experimental protocol outlined, researchers can accurately characterize the solubility profile of this compound. The provided workflow and data presentation structure offer a standardized approach to generating and reporting this critical physicochemical property, thereby supporting further research and development efforts involving magnesium hydroxynaphthoate.

References

Theoretical and Computational Insights into Magnesium Hydroxynaphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hydroxynaphthoate, a salt formed from magnesium and hydroxynaphthoic acid, holds potential in various scientific and pharmaceutical domains. This technical guide provides a comprehensive overview of the theoretical and computational studies relevant to this compound. While direct experimental data on magnesium hydroxynaphthoate is limited in publicly accessible literature, this document synthesizes available information on its constituent components—magnesium and hydroxynaphthoic acid isomers—and analogous magnesium carboxylate complexes to project its structural, electronic, and thermal properties. This guide also outlines established experimental protocols and computational methodologies that are pivotal for the detailed characterization of this compound.

Introduction

Magnesium is an essential mineral in human physiology, and its complexes with organic acids are of significant interest in drug development for their potential therapeutic applications and bioavailability. Hydroxynaphthoic acids, aromatic carboxylic acids derived from naphthalene, offer a rigid backbone and functional groups capable of chelation, making their metal salts, such as magnesium hydroxynaphthoate, intriguing candidates for further investigation.

Magnesium hydroxynaphthoate has the general molecular formula (C₁₁H₇O₃)₂Mg and a molecular weight of 398.65 g/mol .[1] The structure consists of a magnesium cation (Mg²⁺) coordinated to two hydroxynaphthoate anions (C₁₁H₇O₃⁻).[1] The specific isomer of the hydroxynaphthoic acid (e.g., 1-hydroxy-2-naphthoic acid, 3-hydroxy-2-naphthoic acid) will dictate the precise geometry and electronic properties of the complex.

This whitepaper will delve into the theoretical underpinnings of magnesium hydroxynaphthoate's structure and properties, leveraging computational chemistry to predict its behavior. It will also serve as a methodological guide for researchers aiming to synthesize and characterize this compound.

Theoretical Framework and Computational Methodologies

The study of magnesium hydroxynaphthoate's properties heavily relies on computational chemistry, particularly Density Functional Theory (DFT). DFT is a robust method for investigating the electronic structure and properties of molecules, providing insights into geometries, vibrational frequencies, and reaction energetics.

Density Functional Theory (DFT) Calculations

DFT calculations are typically employed to determine the optimized molecular geometry, electronic properties, and vibrational spectra of hydroxynaphthoic acid isomers and their magnesium complexes. A common functional used for such studies on organic molecules and their metal complexes is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Experimental Protocol: DFT Calculation Workflow

A typical DFT calculation workflow for analyzing a molecule like a hydroxynaphthoic acid isomer would involve:

-

Input Structure Generation: The initial 3D structure of the molecule is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic molecular geometry.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These frequencies can be correlated with experimental infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Various electronic properties are calculated, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.

Predicted Molecular and Electronic Structure

Due to the lack of a published crystal structure for magnesium hydroxynaphthoate, its molecular geometry must be inferred from the structures of its components and related compounds.

Hydroxynaphthoic Acid Isomers

The geometry and electronic properties of the hydroxynaphthoic acid ligand are fundamental to understanding the final complex. Computational studies have been performed on isomers such as 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid.

DFT calculations reveal that these molecules are largely planar, with intramolecular hydrogen bonding between the hydroxyl and carboxyl groups influencing their conformation. The electronic properties, such as the HOMO-LUMO gap, indicate their reactivity and potential as ligands.

Table 1: Computed Properties of Hydroxynaphthoic Acid Isomers

| Property | 1-Hydroxy-2-naphthoic acid | 3-Hydroxy-2-naphthoic acid |

| Optimized Geometry | Planar with intramolecular H-bond | Planar with intramolecular H-bond |

| HOMO Energy | -6.5 eV (approx.) | -6.3 eV (approx.) |

| LUMO Energy | -1.8 eV (approx.) | -1.7 eV (approx.) |

| HOMO-LUMO Gap | 4.7 eV (approx.) | 4.6 eV (approx.) |

| Dipole Moment | ~2.3 D | ~3.1 D |

(Note: The values are approximate and depend on the level of theory and basis set used in the calculations.)

Predicted Coordination of Magnesium Hydroxynaphthoate

Magnesium, a hard acid, typically forms ionic bonds with carboxylate groups. In magnesium hydroxynaphthoate, the Mg²⁺ ion is expected to be coordinated by the carboxylate groups of two hydroxynaphthoate ligands. The hydroxyl group may also participate in coordination, leading to a chelate structure. The coordination number of magnesium in such complexes is often six, with water molecules occupying the remaining coordination sites to form an octahedral geometry.

Potential Experimental Characterization

A combination of spectroscopic and thermal analysis techniques would be essential for the comprehensive characterization of synthesized magnesium hydroxynaphthoate.

Spectroscopic Analysis

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for identifying the functional groups present in the molecule and confirming the coordination of the carboxylate group to the magnesium ion.[2] The disappearance of the C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) and the appearance of symmetric and asymmetric stretching bands of the carboxylate group (COO⁻) are key indicators of salt formation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the organic ligand in solution. Changes in the chemical shifts of the protons and carbons near the carboxylate and hydroxyl groups upon complexation with magnesium can confirm the coordination sites.[4][5]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups and infer the coordination environment.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. These techniques are used to determine the thermal stability of the compound, identify the presence of coordinated or lattice water molecules, and characterize the decomposition process. The thermal decomposition of magnesium carboxylates typically proceeds through the formation of magnesium carbonate, which then decomposes to magnesium oxide at higher temperatures.[6][7]

Table 2: Expected Thermal Decomposition Steps for Hydrated Magnesium Hydroxynaphthoate

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 50 - 150 | Variable | Dehydration (loss of water molecules) |

| 300 - 500 | Significant | Decomposition of the hydroxynaphthoate ligand |

| > 500 | Further loss | Decomposition of intermediate carbonate to MgO |

(Note: The exact temperatures and mass losses will depend on the specific isomer and the hydration state of the compound.)

Synthesis of Magnesium Hydroxynaphthoate

Experimental Protocol: General Synthesis by Precipitation

-

Dissolution: Dissolve a stoichiometric amount of a hydroxynaphthoic acid isomer in a suitable solvent, such as ethanol or an aqueous alkaline solution.

-

Addition of Magnesium Salt: Slowly add an aqueous solution of a soluble magnesium salt (e.g., magnesium chloride or magnesium nitrate) to the hydroxynaphthoic acid solution with constant stirring.

-

Precipitation: The magnesium hydroxynaphthoate salt will precipitate out of the solution. The pH of the solution may need to be adjusted to ensure complete precipitation.

-

Isolation and Purification: The precipitate is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials, and then dried under vacuum.

Conclusion and Future Directions

This technical guide has provided a theoretical and computational framework for understanding magnesium hydroxynaphthoate. Based on the analysis of its constituent parts and analogous compounds, it is predicted to be a coordination complex with magnesium in a likely octahedral environment, coordinated by two hydroxynaphthoate ligands and water molecules. The electronic and vibrational properties of the free hydroxynaphthoic acid ligands, as determined by DFT calculations, provide a strong foundation for predicting the behavior of the magnesium salt.

Future research should focus on the synthesis and experimental characterization of magnesium hydroxynaphthoate to validate these theoretical predictions. Obtaining a single-crystal X-ray structure would be invaluable for definitively determining its molecular and crystal structure. Detailed spectroscopic and thermal analyses would provide the necessary data to build a complete profile of this promising compound for potential applications in materials science and drug development.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. bmse000689 1-hydroxy-2-naphthoic Acid at BMRB [bmrb.io]

- 5. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR spectrum [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Potential Biological Activity of Magnesium Hydroxynaphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hydroxynaphthoate, a salt of magnesium and 3-hydroxy-2-naphthoic acid, is a compound with underexplored biological potential. While direct studies on this specific salt are scarce, a comprehensive analysis of its constituent components—magnesium and the hydroxynaphthoate moiety—provides a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the available data on related compounds to postulate the potential biological activities of magnesium hydroxynaphthoate, including antimicrobial, anti-inflammatory, and anthelmintic properties. Detailed experimental protocols from relevant studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, logical and experimental workflows are visualized to guide future research endeavors into this promising compound.

Introduction

Magnesium is an essential mineral involved in numerous physiological processes, including enzymatic reactions, muscle function, and nerve transmission.[1] Its salts are widely used in medicine for various indications, such as antacids (magnesium hydroxide) and supplements (magnesium citrate, magnesium gluconate).[2][3][4] The hydroxynaphthoate component, specifically 3-hydroxy-2-naphthoic acid, is a versatile chemical intermediate used in the synthesis of dyes, pigments, insecticides, and pharmaceuticals.[5][6] Derivatives of 3-hydroxy-2-naphthoic acid have demonstrated a range of biological activities, suggesting that magnesium hydroxynaphthoate may possess therapeutic potential. This document explores these potential activities by examining the literature on its components and structurally related molecules.

Postulated Mechanism of Action

It is hypothesized that upon administration, magnesium hydroxynaphthoate would dissociate into magnesium cations (Mg²⁺) and hydroxynaphthoate anions. The biological activity would therefore be a composite of the effects of these two moieties. The magnesium ion could contribute to systemic magnesium levels, while the hydroxynaphthoate anion would be responsible for more specific pharmacological actions.

Figure 1: Postulated dissociation of magnesium hydroxynaphthoate.

Potential Biological Activities

Antimicrobial Activity

Derivatives of 3-hydroxy-2-naphthoic acid have shown notable antibacterial and antifungal properties. This suggests that magnesium hydroxynaphthoate could serve as a valuable scaffold for the development of novel antimicrobial agents.

-

Hydrazide Derivatives: Synthesis of 2-(3-hydroxy-2-naphthoyl)-3,4,4a,5,10,10a-hexahydro-1H-5,10-benzenobenzo[g]phthalazine-1,4-dione and its subsequent derivatives have demonstrated significant activity against various bacterial strains.[7]

-

Thiosemicarbazide, Triazole, and Thiadiazole Derivatives: Novel compounds derived from 3-hydroxy-2-naphthoic acid hydrazide, including 1,4-disubstituted thiosemicarbazides, 1,2,4-triazoles, and 1,3,4-thiadiazoles, have been synthesized and screened for in vitro antibacterial and antifungal activity.[8]

-

Metal Complexes: Lanthanum complexes of 3-hydroxy-2-naphthoic acid have been screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, showing greater potency than the uncomplexed antibiotic in some cases.[9]

-

8-Quinolinol Salts: A study reported the antimicrobial activity of the salt of 8-quinolinol with 3-hydroxy-2-naphthoic acid in liquid culture.[10]

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory effects of 3-hydroxy-2-naphthoic acid is limited, studies on a closely related compound, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial-derived metabolite, have shown it to be an agonist of the Aryl Hydrocarbon Receptor (AhR), which is known to play a role in modulating inflammatory responses in the gut.[11][12] This suggests a potential mechanism by which hydroxynaphthoic acid derivatives may exert anti-inflammatory effects.

Figure 2: Potential anti-inflammatory signaling via the AhR pathway.

Anthelmintic and Antiparasitic Activity

The use of bephenium hydroxynaphthoate as an anthelmintic agent suggests that the hydroxynaphthoate moiety possesses antiparasitic properties. Further supporting this is a study identifying 3,5-dihydroxy-2-naphthoic acid as an inhibitor of lactate dehydrogenase in the parasite Babesia microti.[13] This enzyme is crucial for the parasite's anaerobic metabolism, making it a potential drug target.

Quantitative Data Summary

The following table summarizes the available quantitative data for 3-hydroxy-2-naphthoic acid and its derivatives from the cited literature.

| Compound/Derivative | Activity | Organism/Target | Metric | Value | Reference |

| 3-Hydroxy-2-naphthoic acid | Acute Oral Toxicity | Rat | LD50 | 823 - 1040 mg/kg bw | |

| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | Enzyme Inhibition | Babesia microti Lactate Dehydrogenase | IC50 | 53.89 ± 13.28 µM | [13] |

| 3,5-dihydroxy 2-napthoic acid (DHNA) | Enzyme Inhibition | Babesia microti Lactate Dehydrogenase | IC50 | 30.19 ± 8.49 µM | [13] |

| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | Antiparasitic | Babesia microti (in vitro) | IC50 | 84.83 ± 6.96 µM | [13] |

| 3,5-dihydroxy 2-napthoic acid (DHNA) | Antiparasitic | Babesia microti (in vitro) | IC50 | 85.65 ± 7.23 µM | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the methodology for assessing antibacterial activity.[9]

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test organism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton) and adjust the turbidity to match a 0.5 McFarland standard.

-

Preparation of Test Compound: Dissolve magnesium hydroxynaphthoate in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in the broth.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each dilution of the test compound.

-

Incubation: Incubate the inoculated tubes or microplates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

References

- 1. Biological Activity and Chemical Composition of Propolis from Various Regions of Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and biological activity of taxol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. 3-hydroxy-2-naphthoic acid | Semantic Scholar [semanticscholar.org]

- 10. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 13. frontiersin.org [frontiersin.org]

The Enigmatic Profile of Magnesium Hydroxynaphthoate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hydroxynaphthoate, a compound identified as the magnesium salt of 3-hydroxy-2-naphthoic acid, presents a curious case within the landscape of chemical and pharmaceutical research. Despite its documented existence, publicly accessible, in-depth technical information regarding its discovery, history, synthesis, and biological activity remains remarkably scarce. This guide serves to consolidate the limited available information on magnesium hydroxynaphthoate, primarily known by its trade name, Regacholyl, and to highlight the significant gaps in the current scientific literature.

Historical Context and Discovery

The history of magnesium hydroxynaphthoate is not well-documented in readily available scientific literature. Its primary identifier, the brand name Regacholyl, points towards a past or niche application. One source indicates that an aqueous solution of Regacholyl has been used as a solubilizing agent for riboflavin (Vitamin B2).[1] This suggests a potential application in pharmaceutical formulations or nutritional supplements, though extensive evidence to support widespread or current use is lacking. The discovery of its parent compound, 3-hydroxy-2-naphthoic acid, is more clearly established, with its synthesis first reported in the late 19th century. However, the specific history of the development of its magnesium salt is not detailed in the reviewed literature.

Chemical and Physical Properties

Table 1: Chemical Identification of Magnesium Hydroxynaphthoate

| Property | Value |

| Chemical Name | Magnesium 3-hydroxy-2-naphthoate |

| Synonyms | Magnesium hydroxynaphthoate, Regacholyl |

| Molecular Formula | C22H14MgO6 |

| Parent Acid | 3-Hydroxy-2-naphthoic acid |

| Parent Acid CAS | 92-70-6 |

Synthesis

Detailed experimental protocols for the synthesis of magnesium hydroxynaphthoate are not published in accessible scientific journals or patents. However, a general synthesis can be inferred from standard organic and inorganic chemical principles. The process would likely involve the reaction of 3-hydroxy-2-naphthoic acid with a suitable magnesium base, such as magnesium hydroxide or magnesium oxide, in an appropriate solvent.

A logical workflow for such a synthesis is proposed below. It is important to note that this is a theoretical pathway and has not been verified with experimental data.

Caption: A theoretical workflow for the synthesis of magnesium hydroxynaphthoate.

Applications and Mechanism of Action

The primary documented application for magnesium hydroxynaphthoate, under the name Regacholyl, is as a solubilizing agent for riboflavin.[1] The mechanism by which it enhances the solubility of riboflavin is not specified but may involve the formation of a more soluble complex or alteration of the solvent properties.

Beyond this specific use, there is no substantive information on other therapeutic applications or the mechanism of action of magnesium hydroxynaphthoate as a standalone active pharmaceutical ingredient. No clinical trial data, pharmacological studies, or detailed toxicological reports for magnesium hydroxynaphthoate were identified during the literature review.

Due to the absence of data on its biological effects, no signaling pathways can be described.

Conclusion

Magnesium hydroxynaphthoate remains a compound with a minimal public footprint in the scientific and pharmaceutical literature. While its identity as the magnesium salt of 3-hydroxy-2-naphthoic acid and its use as a solubilizing agent under the trade name Regacholyl are noted, there is a profound lack of in-depth technical information. Key areas where data is absent include its detailed discovery and history, specific experimental protocols for its synthesis and analysis, quantitative data on its properties, and any evidence of pharmacological or biological activity beyond its role as a pharmaceutical excipient. For researchers and drug development professionals, magnesium hydroxynaphthoate represents a largely unexplored chemical entity. Further investigation would be required to ascertain if it possesses any therapeutic potential or other valuable properties.

References

Preliminary Toxicological Screening of Magnesium Hydroxynaphthoate: A Technical Guide

Disclaimer: No direct toxicological studies on magnesium hydroxynaphthoate have been identified in publicly available literature. This guide is a hypothetical toxicological assessment based on the known properties of its constituent components, magnesium and hydroxynaphthoic acid, and general principles of toxicology. The information provided is intended for research and drug development professionals and should not be considered a definitive safety evaluation.

This technical guide outlines a proposed preliminary toxicological screening strategy for magnesium hydroxynaphthoate. Due to the absence of specific toxicological data for this compound, this paper synthesizes available information on the related compounds—magnesium hydroxide and various isomers of hydroxynaphthoic acid—to construct a potential toxicological profile and recommend a testing framework.

Physicochemical Properties and Toxicological Considerations of Constituent Moieties

Magnesium hydroxynaphthoate is a salt composed of a magnesium cation (Mg²⁺) and two hydroxynaphthoate anions. The toxicological profile of a salt is influenced by the individual properties of its constituent ions and their potential interactions.

Magnesium: An essential mineral for numerous physiological functions. While generally considered safe, excessive intake can lead to adverse effects, particularly in individuals with impaired renal function[1].

Hydroxynaphthoic Acid: A derivative of naphthalene, the toxicology of which can vary depending on the specific isomer. Some isomers are known to cause skin and eye irritation[2][3][4][5][6].

Summary of Available Toxicological Data on Related Compounds

The following tables summarize the available quantitative toxicological data for magnesium hydroxide and various isomers of hydroxynaphthoic acid. This information provides a baseline for a hypothetical assessment of magnesium hydroxynaphthoate.

Table 1: Acute Oral Toxicity Data

| Compound | Test Species | LD50 (mg/kg) | Reference |

| Magnesium Hydroxide | Rat | 8500 | [7] |

| 3-Hydroxy-2-naphthoic acid | Rat | 823 - 1040 | [7][8] |

| 2-Naphthoic acid | Rat | 4500 | [9] |

Table 2: Other Toxicological Endpoints

| Compound | Endpoint | Observation | Reference |

| Magnesium Hydroxide | Carcinogenicity | Not classified as a carcinogen by IARC or NTP. | [2] |

| 1-Naphthoic acid | Skin/Eye Irritation | Irritating to eyes, respiratory system, and skin. | [2] |

| 3-Hydroxy-2-naphthoic acid | Skin Irritation | Slightly irritating to the skin of rabbits. | [7][8] |

| 3-Hydroxy-2-naphthoic acid | Eye Irritation | Caused serious eye damage in rabbits. | [7][8] |

| 3-Hydroxy-2-naphthoic acid | Repeated Dose Toxicity (28-day, oral, rats) | Possible effects on adrenals in females at ≥60 mg/kg/day. | [8] |

| 1-Hydroxy-2-naphthoic acid | Skin/Eye Irritation | Irritating to eyes, respiratory system, and skin. | [2] |

| 2-Hydroxy-1-naphthoic acid | Skin/Eye Irritation | Causes skin and serious eye irritation. | [4][5][6] |

Proposed Experimental Protocols for Preliminary Toxicological Screening

A tiered approach to toxicological screening is recommended, starting with acute toxicity and genotoxicity, followed by repeated-dose studies if warranted. The following protocols are based on internationally recognized OECD guidelines.

3.1. Acute Oral Toxicity Study (Following OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of magnesium hydroxynaphthoate.

-

Test System: Rodents, typically female rats.

-

Procedure: A stepwise procedure is used where a small group of animals (3 per step) is dosed with the test substance. The outcome of the first step determines the next dose level. Dosing is typically done by oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A necropsy is performed on all animals at the end of the study.

-

Data Analysis: The results are used to classify the substance according to its acute toxicity.

3.2. In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

-

Objective: To assess the mutagenic potential of magnesium hydroxynaphthoate.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are sensitive to various types of mutagens.

-

Procedure: The test substance, with and without metabolic activation (e.g., S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

3.3. 28-Day Repeated-Dose Oral Toxicity Study (Following OECD Guideline 407)

-

Objective: To evaluate the potential adverse effects of repeated oral exposure to magnesium hydroxynaphthoate over a 28-day period.

-

Test System: Rodents, typically rats (one sex may be used initially if justified).

-

Procedure: The test substance is administered daily by oral gavage at three or more dose levels to groups of animals for 28 days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical biochemistry, and a full histopathological examination of organs and tissues are conducted.

-

Data Analysis: Dose-response relationships are evaluated to identify a No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

4.1. Experimental Workflow

Caption: Proposed experimental workflow for the preliminary toxicological screening of magnesium hydroxynaphthoate.

4.2. Hypothetical Signaling Pathway for Magnesium-Induced Cellular Effects

References

- 1. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]

- 4. 2-Hydroxy-1-naphthoic acid | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. oecd.org [oecd.org]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Laboratory Synthesis of Magnesium Hydroxynaphthoate

Abstract

This document provides a detailed two-step protocol for the laboratory synthesis of magnesium hydroxynaphthoate. The synthesis involves the initial preparation of 3-hydroxy-2-naphthoic acid from 2-naphthol via the Kolbe-Schmitt reaction, followed by a neutralization reaction with magnesium hydroxide to yield the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and diagrams illustrating the synthesis workflow and reaction mechanism.

Introduction

Magnesium hydroxynaphthoate is a magnesium salt of 3-hydroxy-2-naphthoic acid. While the parent carboxylic acid, 3-hydroxy-2-naphthoic acid, is a known precursor in the synthesis of azo dyes and pigments, its magnesium salt has potential applications in various fields, including pharmaceuticals.[1] This protocol outlines a reliable method for its synthesis in a laboratory setting.

Overall Synthesis Workflow

The synthesis is performed in two main stages as depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of magnesium hydroxynaphthoate.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-naphthoic Acid

This step utilizes the Kolbe-Schmitt reaction for the carboxylation of 2-naphthol.[1]

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂) gas

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Equipment:

-

High-pressure autoclave reactor

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Formation of Sodium 2-Naphtholate:

-

In a round-bottom flask, dissolve 14.4 g (0.1 mol) of 2-naphthol in 100 mL of deionized water containing 4.0 g (0.1 mol) of sodium hydroxide.

-

Heat the mixture gently with stirring until a clear solution of sodium 2-naphtholate is formed.

-

Remove the water by evaporation under reduced pressure to obtain a dry powder of sodium 2-naphtholate. It is crucial that the salt is anhydrous for the next step to proceed efficiently.[2]

-

-

Carboxylation:

-

Transfer the anhydrous sodium 2-naphtholate to a high-pressure autoclave.

-

Pressurize the autoclave with carbon dioxide to approximately 5-6 atm.

-

Heat the autoclave to 220-250°C and maintain this temperature for 6-8 hours with continuous stirring.

-

-

Acidification and Isolation:

-

After cooling the reactor to room temperature, vent the excess CO₂.

-

Dissolve the solid product in 200 mL of hot deionized water.

-

Acidify the solution by slowly adding concentrated hydrochloric acid with stirring until the pH reaches approximately 2-3.

-

A precipitate of 3-hydroxy-2-naphthoic acid will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure 3-hydroxy-2-naphthoic acid.

-

Dry the purified crystals in a vacuum oven.

-

Mechanism of the Kolbe-Schmitt Reaction

The reaction proceeds through the electrophilic aromatic substitution of the naphtholate ion by carbon dioxide.

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

Step 2: Synthesis of Magnesium Hydroxynaphthoate

This step involves a neutralization reaction between the synthesized 3-hydroxy-2-naphthoic acid and magnesium hydroxide.[3][4]

Materials:

-

3-Hydroxy-2-naphthoic acid (from Step 1)

-

Magnesium hydroxide (Mg(OH)₂)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, suspend 9.41 g (0.05 mol) of 3-hydroxy-2-naphthoic acid in 150 mL of a 1:1 ethanol-water mixture.

-

Add 1.46 g (0.025 mol) of magnesium hydroxide to the suspension. The stoichiometric ratio is 2 moles of the acid to 1 mole of magnesium hydroxide.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

-

Reaction:

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by the dissolution of the suspended solids.

-

Maintain the reflux for 2-4 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

After the reaction is complete, allow the solution to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by vacuum filtration. If it remains in solution, the volume can be reduced by rotary evaporation to induce precipitation.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material.

-

Dry the final product, magnesium hydroxynaphthoate, in a vacuum oven at 60-70°C.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | 3-Hydroxy-2-naphthoic Acid (Step 1) | Magnesium Hydroxynaphthoate (Step 2) |

| Molecular Formula | C₁₁H₈O₃ | C₂₂H₁₄MgO₆ |

| Molar Mass ( g/mol ) | 188.18 | 398.65 |

| Starting Material (mol) | 0.1 (from 2-Naphthol) | 0.05 |

| Reagent (mol) | 0.1 (NaOH) | 0.025 (Mg(OH)₂) |

| Theoretical Yield (g) | 18.82 | 9.97 |

| Typical Yield | 70-80% | 85-95% |

| Appearance | Pale yellow solid[5] | Off-white to pale yellow powder |

| Melting Point (°C) | 218-222[6] | >300 (decomposes) |

Characterization

The synthesized compounds should be characterized to confirm their identity and purity.

-

3-Hydroxy-2-naphthoic Acid:

-

Melting Point: Compare the experimental melting point with the literature value (218-222 °C).[6]

-

FT-IR (cm⁻¹): Broad O-H stretch (acid) around 3000-2500, C=O stretch (acid) around 1680, O-H stretch (phenol) around 3400, and aromatic C-H and C=C stretches.

-